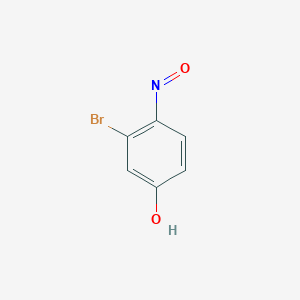

3-Bromo-4-nitrosophenol

Description

3-Bromo-4-nitrosophenol (C₆H₃BrNO₂) is a halogenated phenolic compound characterized by a bromine atom at the 3-position and a nitroso (-NO) group at the 4-position of the aromatic ring. This structure confers unique chemical properties, such as enhanced electrophilicity at the nitroso group and moderate acidity due to the electron-withdrawing effects of both substituents . While direct data on this compound is sparse in the provided evidence, its structural analogs—particularly 3-bromo-4-substituted phenols and nitroso-containing derivatives—suggest applications in pharmaceuticals (e.g., as intermediates in drug synthesis) and specialty chemicals (e.g., dyes or coupling agents) .

Properties

CAS No. |

13362-38-4 |

|---|---|

Molecular Formula |

C6H4BrNO2 |

Molecular Weight |

202.01 g/mol |

IUPAC Name |

3-bromo-4-nitrosophenol |

InChI |

InChI=1S/C6H4BrNO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H |

InChI Key |

ORVHTCOFHGULQZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1O)Br)N=O |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)N=O |

Other CAS No. |

13362-38-4 |

Synonyms |

3-Bromo-4-hydroxyimino-2,5-cyclohexadien-1-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

3-Bromo-4-chlorophenol (C₆H₃BrClO)

- Substituents : Bromine (3-position), chlorine (4-position).

- Key Differences: The nitroso group in 3-Bromo-4-nitrosophenol is more reactive than chlorine, enabling participation in redox and coupling reactions. Chlorine, being a weaker electron-withdrawing group, results in lower acidity (pKa ~8.5) compared to nitroso derivatives (estimated pKa ~7.2) .

- Applications : Primarily used in agrochemical synthesis due to its stability .

4-Methyl-3-nitroaniline (C₇H₇N₂O₂)

- Substituents: Nitro (-NO₂) group (3-position), methyl (4-position).

- Key Differences : The nitro group is more electron-withdrawing than nitroso, leading to lower solubility in polar solvents. However, nitroso derivatives exhibit greater photochemical reactivity, making them suitable for light-sensitive applications (e.g., photodynamic therapy precursors) .

3-Bromo-4-fluorobenzoic Acid (C₇H₄BrFO₂)

- Substituents : Bromine (3-position), fluorine (4-position), carboxylic acid (-COOH).

- Key Differences: The carboxylic acid group enhances water solubility but reduces thermal stability compared to the nitroso-phenol system. Fluorine’s electronegativity also increases resistance to electrophilic substitution, unlike the nitroso group, which acts as a directing group for further functionalization .

Physicochemical Properties

The table below compares key properties of this compound with analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.